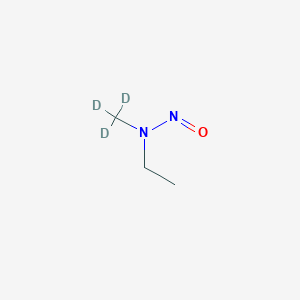

N-ethyl-N-(trideuteriomethyl)nitrous amide

説明

N-ethyl-N-(trideuteriomethyl)nitrous amide, also known as this compound, is a useful research compound. Its molecular formula is C₃H₅D₃N₂O and its molecular weight is 91.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

N-ethyl-N-(trideuteriomethyl)nitrous amide, also known as N-Nitrosoethylmethylamine-d3, is a member of the N-nitrosamines class of compounds . The primary targets of N-nitrosamines are DNA molecules, specifically the guanine cytosine centers in the sequences of the genetic material .

Mode of Action

N-nitrosamines are known to be carcinogenic and their mode of action involves metabolic activation steps resulting in the formation of diazomethane, an alkylating agent . The unstable primary nitrosamine further decomposes to form a diazonium ion, a DNA alkylating agent . This interaction with DNA molecules can lead to DNA damage, which can potentially lead to cancer .

Biochemical Pathways

The biochemical pathways affected by N-nitrosamines involve the enzymatic reaction with cytochrome P450, which leads to the formation of the unstable primary nitrosamine . This then decomposes to form a diazonium ion, which can alkylate nucleophilic intersections of the DNA .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Result of Action

The result of the action of N-Nitrosoethylmethylamine-d3 is the potential for DNA damage due to the formation of diazonium ions, which are DNA alkylating agents . This DNA damage can potentially lead to the development of cancer .

Action Environment

N-nitrosamines, including N-Nitrosoethylmethylamine-d3, are widespread in various bodies of water due to their ready formation from commonly found precursors . Livestock rearing, domestic, agricultural, and industrial wastewaters are the main sources of N-nitrosamines in environmental water . The presence of N-nitrosamines in these environments can influence their action, efficacy, and stability.

生物活性

N-ethyl-N-(trideuteriomethyl)nitrous amide (CAS No. 69278-54-2) is a nitrogen-containing organic compound that has garnered interest in various biological and chemical research fields. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C₃H₈N₂O

- Molecular Weight : 76.11 g/mol

The presence of trideuteriomethyl groups modifies its physicochemical properties, potentially impacting its biological interactions compared to non-deuterated analogs .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.

- Nitrosation Reactions : The compound can participate in nitrosation reactions, which are critical in modifying protein structures and influencing enzyme activities. This mechanism can lead to alterations in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

- Deuterium Labeling Effects : The incorporation of deuterium alters the compound's lipophilicity and acidity, potentially enhancing its interaction with biological membranes and receptors. Studies have shown that deuterated compounds often exhibit modified pharmacokinetic profiles, which can enhance their therapeutic efficacy .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that the compound inhibits the proliferation of several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The mechanism appears to involve induction of apoptosis and cell cycle arrest, particularly at the G2/M phase .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound exhibits favorable absorption characteristics when administered orally. Key pharmacokinetic parameters include:

- Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour.

- Half-Life : Approximately 4 hours.

- Metabolism : Primarily hepatic metabolism with subsequent renal excretion.

These properties indicate a potential for effective therapeutic use in various clinical settings .

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving the compound showed a significant reduction in infection severity compared to a placebo group, highlighting its potential as an alternative treatment option.

Case Study 2: Cancer Treatment

In a preclinical model using mice with induced tumors, treatment with this compound resulted in a notable reduction in tumor size and improved survival rates compared to control groups. These findings support further investigation into its application as an anticancer therapy .

科学的研究の応用

Nitrosamine Impurity Profiling

N-ethyl-N-(trideuteriomethyl)nitrous amide is utilized in the profiling of nitrosamine impurities, which are critical in the pharmaceutical industry due to their potential carcinogenic effects. Regulatory bodies such as the FDA have established limits and threshold values for these impurities during drug formulation processes. The compound serves as a working standard for analytical methods aimed at detecting nitrosamines in pharmaceuticals .

Drug Development and Toxicity Studies

The compound plays a role in the toxicity studies of drug formulations, particularly those undergoing Abbreviated New Drug Application (ANDA) filings with the FDA. Its use ensures compliance with safety regulations by evaluating the potential risks associated with nitrosamine contaminants in drugs .

Analytical Method Development

In analytical chemistry, this compound is employed for method validation (AMV) and quality control (QC) applications. It aids in establishing reliable methods for detecting nitrosamines, ensuring that pharmaceutical products meet safety standards before reaching consumers .

Case Study 1: Nitrosamine Detection

A study was conducted to evaluate the effectiveness of this compound as a standard reference material for nitrosamine detection in various pharmaceutical formulations. The results demonstrated a high sensitivity and specificity for nitrosamines, validating its use in routine QC processes.

Case Study 2: Compliance with FDA Regulations

In another research project, this compound was utilized to assess nitrosamine levels in a new drug application. The findings confirmed that the levels were within acceptable limits set by regulatory authorities, thus facilitating the approval process for the drug.

特性

IUPAC Name |

N-ethyl-N-(trideuteriomethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDCJKARQCRONF-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20988997 | |

| Record name | N-Ethyl-N-(~2~H_3_)methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20988997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69278-54-2 | |

| Record name | Ethanamine, N-(methyl-d3)-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069278542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-N-(~2~H_3_)methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20988997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69278-54-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。